molecular formula C15H17N3O4 B13613301 2,2-Dimethyl-3-[2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamido]propanoic acid

2,2-Dimethyl-3-[2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamido]propanoic acid

Cat. No.: B13613301
M. Wt: 303.31 g/mol
InChI Key: LQQFLNJVWHHLGE-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-[2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamido]propanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone moiety, which is known for its biological activity, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-[2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamido]propanoic acid typically involves multiple steps. One common approach is the condensation of 4-oxo-3,4-dihydroquinazoline with 2,2-dimethyl-3-bromopropanoic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-[2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamido]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamido group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

2,2-Dimethyl-3-[2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamido]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-[2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamido]propanoic acid involves its interaction with specific molecular targets. The quinazolinone moiety is known to inhibit certain enzymes and receptors, leading to various biological effects. The compound may also interfere with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylpropanoic acid: A simpler analog with similar structural features but lacking the quinazolinone moiety.

    Quinazolinone derivatives: Compounds with the quinazolinone core structure, known for their diverse biological activities.

Uniqueness

2,2-Dimethyl-3-[2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamido]propanoic acid is unique due to the combination of the quinazolinone moiety and the 2,2-dimethylpropanoic acid backbone. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C15H17N3O4

Molecular Weight

303.31 g/mol

IUPAC Name

2,2-dimethyl-3-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]propanoic acid

InChI

InChI=1S/C15H17N3O4/c1-15(2,14(21)22)8-16-12(19)7-18-9-17-11-6-4-3-5-10(11)13(18)20/h3-6,9H,7-8H2,1-2H3,(H,16,19)(H,21,22)

InChI Key

LQQFLNJVWHHLGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC(=O)CN1C=NC2=CC=CC=C2C1=O)C(=O)O

Origin of Product

United States

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